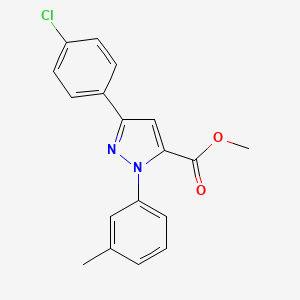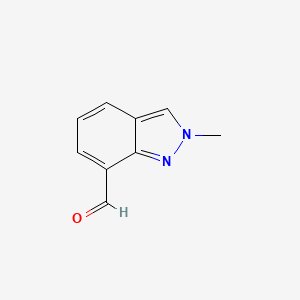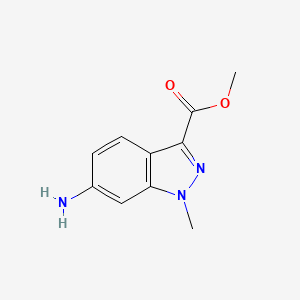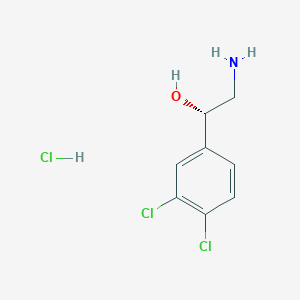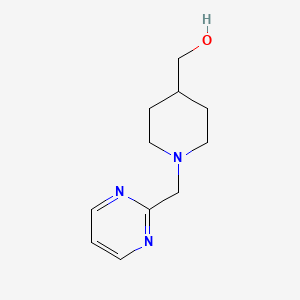
1-(2-pyrimidinylmethyl)-4-Piperidinemethanol
Overview
Description
1-(2-Pyrimidinylmethyl)-4-Piperidinemethanol, also known as PMP, is a synthetic compound with a wide range of applications in scientific research. PMP is a unique compound that has been investigated for its potential use in a variety of laboratory experiments, including those related to drug development and biochemistry.
Scientific Research Applications
Gastric Antisecretory Agents
A study highlighted the development of derivatives like 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine (fenoctimine), which exhibited potent gastric antisecretory activity without anticholinergic effects, making it a candidate for peptic ulcer disease treatment (Scott et al., 1983).
Fluorescent pH Sensors
Compounds containing the pyrimidinylmethyl piperidine motif have been utilized in the synthesis of novel fluorescent pH sensors. These sensors exploit the intramolecular hydrogen bonding capacity of naphthalimide derivatives, showing promise for applications in bioimaging and diagnostics (Cui et al., 2004).
Corrosion Inhibition
Piperidine derivatives have been investigated for their potential in corrosion inhibition, particularly in protecting iron surfaces. Computational studies including quantum chemical calculations and molecular dynamics simulations have been used to predict the efficiency of these compounds, indicating their utility in materials science (Kaya et al., 2016).
Anticancer Activities
Some pyrimidinylmethyl piperidine derivatives have demonstrated significant anticancer activities across various human tumor cell lines, suggesting their potential as chemotherapeutic agents. The structure-activity relationship studies have pointed towards specific molecular features that enhance anticancer efficacy (Singh & Paul, 2006).
Organic Synthesis and Chemical Reactions
The reactivity and synthetic utility of pyrimidinylmethyl piperidine derivatives have been explored in various chemical reactions. These compounds serve as key intermediates or reactants in the synthesis of complex molecules, demonstrating their importance in organic synthesis methodologies (Brown & Waring, 1974).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with phosphodiesterase 9 (pde9) and other protein tyrosine kinases . These enzymes play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and metabolism.
Mode of Action
It is likely that the compound interacts with its target enzymes, potentially inhibiting their activity and thereby altering cellular signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c15-9-10-2-6-14(7-3-10)8-11-12-4-1-5-13-11/h1,4-5,10,15H,2-3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZJQZJDUGZCFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




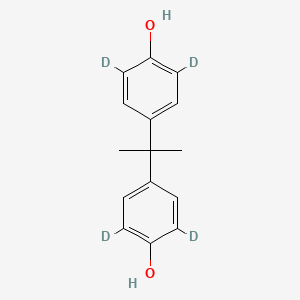
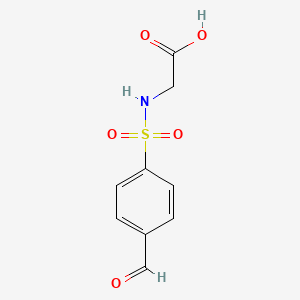
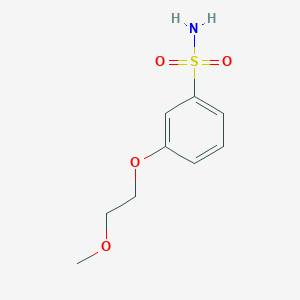
![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1529188.png)

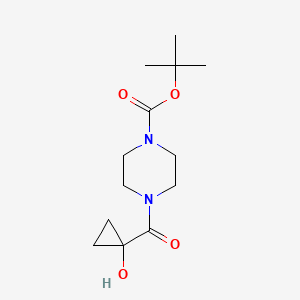
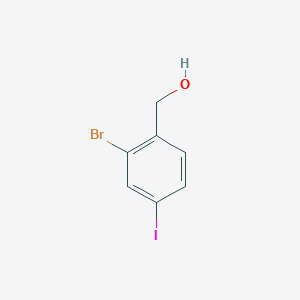
![Octahydro-2lambda6-piperazino[2,1-c]thiomorpholine-2,2-dione dihydrochloride](/img/structure/B1529193.png)
